![molecular formula C11H15IN2 B13877768 N-cyclohexyl-4-iodopyridin-2-amine](/img/structure/B13877768.png)
N-cyclohexyl-4-iodopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-iodopyridin-2-amine is an organic compound with a molecular weight of 302.15 g/mol. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique reactivity and stability, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-iodopyridin-2-amine typically involves the reaction of 4-iodopyridin-2-amine with cyclohexylamine. One common method includes heating a mixture of 4-iodopyridin-2-amine and cyclohexylamine in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 150°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-iodopyridin-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-chloro-N-cyclohexyl-4-iodopyridin-2-amine: A similar compound with a chlorine atom instead of a hydrogen atom at the 6-position.
Pyridine Derivatives: Other pyridine-based compounds with varying substituents and functional groups.
Uniqueness: N-cyclohexyl-4-iodopyridin-2-amine is unique due to its specific combination of a cyclohexyl group and an iodine atom on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H15IN2 |
---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
N-cyclohexyl-4-iodopyridin-2-amine |
InChI |
InChI=1S/C11H15IN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) |
InChI-Schlüssel |
BRQGPVNKXJJVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.